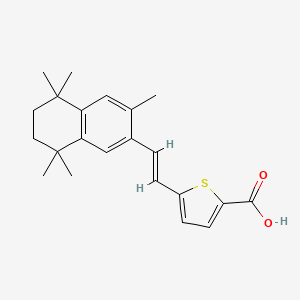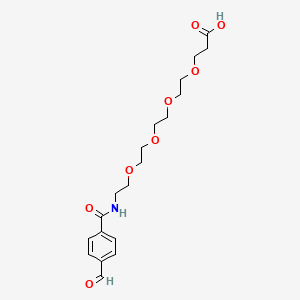
Ald-Ph-PEG4-acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Ald-Ph-PEG4-acid is C19H27NO8 . It has a molecular weight of 397.4 g/mol .Chemical Reactions Analysis
The benzaldehyde group in this compound is reactive with hydrazide and aminooxy moiety . The terminal carboxylic acid can undergo reactions with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 397.4 g/mol . Its molecular formula is C19H27NO8 . The compound is soluble in DCM, DMF, DMSO, and water .Wissenschaftliche Forschungsanwendungen
Enzyme Stability Enhancement
Ald-Ph-PEG4-acid, as part of the polyethylene glycol (PEG) family, has been used in the modification of enzymes to enhance their stability. For instance, cellulase modified with PEG, including monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), showed improved stability and activity in specific ionic liquids. This suggests potential applications in industrial processes where enzyme stability is crucial (Lu et al., 2018).
Nanotechnology and Sensor Development
In nanotechnology, PEG derivatives like this compound have been utilized to tailor nanopores for specific applications, such as pH-gated nanopores. These tailored nanopores combine sensing and gating properties, highlighting the potential of PEG in developing advanced materials and sensors (Lepoitevin et al., 2015).
Drug Delivery and Tissue Engineering
PEG-based materials, including those using this compound, have been explored in the creation of nano-/micrometer-scaled films and capsules. These are of interest in drug delivery and tissue engineering due to their low-fouling properties and ability to undergo specific deconstruction under certain conditions, making them suitable for controlled drug release (Leung et al., 2011).
Agricultural Research
In agricultural research, PEG-like compounds have been studied for their role in improving plant tolerance to stress conditions like drought and low pH. Studies on barley have shown that PEG-induced stress can lead to increased antioxidant defense mechanisms in plants, suggesting potential agricultural applications in developing stress-resistant crops (Ahmed et al., 2018).
Biomedical Research
In biomedical research, PEG derivatives like this compound are used in the PEGylation of proteins and enzymes to enhance their biological activity and stability. This has implications for therapeutic applications where enhanced protein stability and efficacy are needed (Behi et al., 2017).
Wirkmechanismus
Ald-Ph-PEG4-acid is a non-cleavable linker used for the antibody-drug conjugate (ADC) . The benzaldehyde group readily reacts with primary amines, aminooxy and hydrazide . The terminal carboxylic acid can undergo reactions with primary and secondary amines in the presence of EDC, HATU and DCC to form a stable amide bond .
Safety and Hazards
Ald-Ph-PEG4-acid should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . The compound should be stored in closed vessels, refrigerated .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO8/c21-15-16-1-3-17(4-2-16)19(24)20-6-8-26-10-12-28-14-13-27-11-9-25-7-5-18(22)23/h1-4,15H,5-14H2,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBRKJZWQVXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



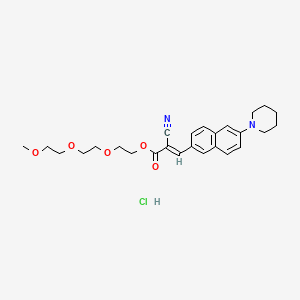
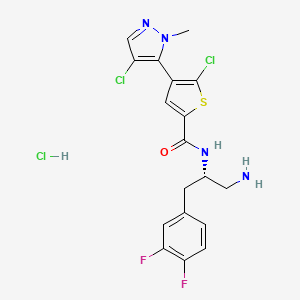
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)


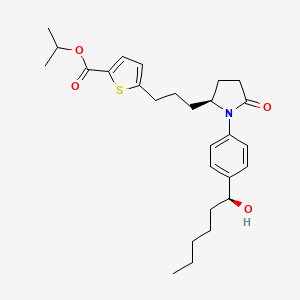
![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)


